molecular formula C12H11NO4 B8619795 Ethyl 2-(1,3-benzodioxol-5-yl)-2-cyanoacetate

Ethyl 2-(1,3-benzodioxol-5-yl)-2-cyanoacetate

Cat. No. B8619795
M. Wt: 233.22 g/mol
InChI Key: VZLJZWMFANDPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1,3-benzodioxol-5-yl)-2-cyanoacetate is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(1,3-benzodioxol-5-yl)-2-cyanoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(1,3-benzodioxol-5-yl)-2-cyanoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-(1,3-benzodioxol-5-yl)-2-cyanoacetate

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-yl)-2-cyanoacetate

InChI

InChI=1S/C12H11NO4/c1-2-15-12(14)9(6-13)8-3-4-10-11(5-8)17-7-16-10/h3-5,9H,2,7H2,1H3

InChI Key

VZLJZWMFANDPCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Method B of the above general procedure was followed using 4-chloro-1,2-(methylenedioxy)benzene (157 mg, 1.00 mmol) and ethyl cyanoacetate (124 mg, 1.10 mmol). The reaction mixture was purified by column chromatography on silica gel (1:3 dichloromethane/hexanes) to give the desired product (191 mg, 82%) as a colorless oil: 1H NMR (CDCl3) δ 6.93-6.90 (m, 2H), 6.83-6.80 (m, 1H), 6.00 (s, 2H), 4.62 (s, 1H), 4.30-4.19 (m, 2H), 1.29 (t, 7.2 Hz, 3H). 13C{1H} NMR (CDCl3) δ 165.07, 148.46, 148.44, 123.33, 121.76, 115.75, 108.79, 108.25, 101.68, 63.34, 43.31, 13.92. Anal. Calcd. for C12H11NO4: C, 61.80; H, 4.75; N, 6.01. Found: C, 62.08: H, 4.62: N, 6.13.
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
124 mg
Type
reactant
Reaction Step Two
Yield
82%

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